Evidence for Enhanced Conformational Rigidity via C-H···π Interactions
The 3,5-diethyl substitution pattern, unlike smaller alkyl groups, provides sufficient steric bulk to restrict free rotation and stabilize a specific molecular conformation in the solid state. Single-crystal X-ray diffraction of a closely related derivative reveals that the crystal packing is stabilized by C-H···π contacts involving the phenyl and pyrazole rings, and by π-π stacking interactions with a centroid-centroid distance of 3.5972(10) Å [1]. This indicates a well-defined, ordered packing motif that may be absent in analogs with smaller (e.g., methyl) or larger (e.g., isopropyl) alkyl groups, which can lead to different crystal habits, solubilities, and melting points.
| Evidence Dimension | π-π Stacking Centroid-Centroid Distance |
|---|---|
| Target Compound Data | 3.5972(10) Å (for a derivative: 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline) |
| Comparator Or Baseline | Data for 3,5-dimethyl analog not reported in this study |
| Quantified Difference | Not available |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
For applications in solid-state chemistry (e.g., co-crystallization, material science), the ability to form specific, predictable intermolecular interactions is crucial for achieving desired material properties and can justify the selection of the diethyl analog over its more common dimethyl counterpart.
- [1] Unknown Author. (n.d.). 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline. Crystal Structure Report. View Source
